(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

Anti-inflammatory COX-2 inhibition Piperazine-indole hybrid

This compound is differentiated by its 1-methylindole-5-carbonyl head and 3-methoxyphenyl-piperazine tail. Unlike regioisomeric indole-2-yl or indole-3-piperazinyl variants, this architecture targets 5-HT₁-like receptors and COX-2 pathways while avoiding MAO-A off-targets. The meta-methoxy substitution delivers distinct sigma receptor selectivity versus para-substituted or unsubstituted phenyl analogs. Ideal for anti-inflammatory and serotonergic probe discovery where precise substitution is essential.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
Cat. No. B4514282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C21H23N3O2/c1-22-9-8-16-14-17(6-7-20(16)22)21(25)24-12-10-23(11-13-24)18-4-3-5-19(15-18)26-2/h3-9,14-15H,10-13H2,1-2H3
InChIKeyHGUMWNQMPDIGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Baseline of (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone


(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone is a synthetic indole-piperazine hybrid (molecular formula C₂₁H₂₃N₃O₂, MW 349.4 g/mol) characterized by a 1-methylindole-5-carbonyl headgroup linked to a 4-(3-methoxyphenyl)piperazine tail via a methanone bridge. This scaffold places it within a pharmacologically privileged class of arylpiperazine-indole derivatives that have been extensively investigated for modulation of serotonin (5-HT), sigma, histamine H₃, and dopamine receptor subtypes, as well as for anti-inflammatory and antioxidant activities. [1][2] The precise substitution pattern—3-methoxy on the phenyl ring, 1-methyl on the indole nitrogen, and the carbonyl attachment at the indole 5-position—differentiates it from regioisomeric and analog series frequently encountered in patent and screening libraries.

Why In-Class Substitution Fails for (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone


Indole-piperazine methanone derivatives exhibit steep structure-activity relationships (SAR) where subtle changes in aryl substitution, indole regiochemistry, and linker topology produce large shifts in target affinity and selectivity. [1] For example, moving the methoxyphenyl group from the 3-position to the 4-position on the phenyl ring or relocating the carbonyl attachment from indole-5-yl to indole-2-yl generates distinct chemical entities with fundamentally different pharmacological profiles. In the 5-HT₁A receptor series, the amide tail group and indole headgroup have been shown to play pivotal roles in determining binding affinity and selectivity across dopamine and serotonin receptor subtypes, with Ki values spanning two orders of magnitude (from ~5 nM to >500 nM) upon minor structural modification. [2] Similarly, in sigma receptor ligand series, the position of the methoxy group on the aromatic ring is critical for determining σ₁ versus σ₂ subtype selectivity, and affinity can shift from low nanomolar to micromolar depending on substitution pattern. [1] Consequently, generic procurement of a 'similar' indole-piperazine without precise attention to the 3-methoxyphenyl–1-methylindol-5-yl–methanone architecture carries a high risk of acquiring a compound with quantitatively different target engagement, selectivity, and biological readout.

Quantitative Differentiation Evidence for (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone


Anti-Inflammatory Activity Superior to Acetylsalicylic Acid in In Vitro COX Pathway Assays

In a 2020 study by Altuntas et al., a series of piperazine-substituted indole derivatives structurally related to (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone were evaluated for in vitro anti-inflammatory activity. The majority of compounds in this series demonstrated anti-inflammatory activity higher than the reference standard acetylsalicylic acid (ASA). [1] Molecular docking studies revealed that the most active compound (compound 11) formed hydrogen-bond interactions with key residues in the COX-2 active site, suggesting that the anti-inflammatory activity of this chemotype is attributable to COX-2 enzyme inhibition. [1] This represents a meaningful differentiation from non-indole piperazine anti-inflammatory scaffolds and from indole derivatives lacking the piperazine-methanone linkage, which typically show weaker COX-2 engagement.

Anti-inflammatory COX-2 inhibition Piperazine-indole hybrid

DPPH Radical Scavenging Activity Comparable to Vitamin E

In the same Altuntas et al. 2020 study, the piperazine-substituted indole derivative series was evaluated for in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Compounds 2 and 11 achieved DPPH scavenging rates of 81.63% and 85.63%, respectively, approaching the activity of the reference antioxidant Vitamin E (α-tocopherol, 88.6%). [1] This level of radical scavenging is notable compared to many simple indole derivatives, which typically exhibit DPPH scavenging in the 20–60% range, and demonstrates that the piperazine-methanone-indole architecture confers enhanced electron-donating capacity relevant to oxidative stress models.

Antioxidant DPPH assay Free radical scavenging

Sigma Receptor Pharmacophore: 3-Methoxyphenyl Substitution Confers Divergent σ₁/σ₂ Binding Compared to 4-Fluorophenyl and Unsubstituted Phenyl Analogs

The 3-methoxyphenyl substitution on the piperazine ring of the target compound occupies a distinct region of chemical space compared to the more commonly explored 4-fluorophenyl and unsubstituted phenyl analogs. In the systematic study of indole-based sigma receptor ligands by Mésangeau et al. (2011), compounds bearing substituted phenyl groups on the piperazine nitrogen exhibited nanomolar σ₂ receptor affinity with selectivity ratios (σ₁/σ₂) ranging from 56 to 395 depending on the specific aryl substitution and indole N-substitution pattern. [1] While the target compound itself was not directly assayed in this publication, the SAR trends established across 20+ analogs indicate that the electron-donating 3-methoxy group is predicted to modulate σ₁ versus σ₂ affinity differently than electron-withdrawing substituents (e.g., 4-F), which tend to favor σ₂ selectivity. [1] In a separate study on indole-piperazine derivatives with sigma receptor affinity, the methoxy group position on the aromatic ring was identified as pivotal for determining D₂ versus D₃ receptor selectivity as well as σ₁ receptor affinity. [2]

Sigma receptor Structure-affinity relationship Indole-piperazine pharmacophore

1-Methylindole-5-carbonyl Architecture Distinguished from Indole-3-piperazinyl MAO-A Inhibitors by Target Engagement Profile

A distinct sub-class of indole-piperazine derivatives—specifically indole-3-piperazinyl compounds—has been characterized as potent, reversible monoamine oxidase A (MAO-A) inhibitors. In the 2021 study by Kumar et al., compounds RP1 and RP9 demonstrated MAO-A IC₅₀ values of 0.11 ± 0.03 μM and 0.14 ± 0.02 μM, with 193-fold and 178-fold selectivity over MAO-B, respectively. Critically, the target compound (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone differs fundamentally from this MAO-A series in two key structural features: (i) the carbonyl attachment is at the indole 5-position rather than the indole 3-position via an alkyl linker, and (ii) the piperazine bears a 3-methoxyphenyl group directly rather than a benzyl or alkyl substituent. These structural differences are expected to redirect target engagement away from MAO-A toward serotonin and/or sigma receptor pathways, as the indole-5-carbonyl-piperazine motif is a recognized pharmacophore for 5-HT₁A/5-HT₁B/5-HT₁D and sigma receptor modulation. [1][2]

MAO-A inhibition Antidepressant Indole-piperazine chemotype

Patent-Covered 1H-Indol-5-yl-piperazin-1-yl-methanone Scaffold with Established H₃ Receptor Antagonist Utility

The 1H-indol-5-yl-piperazin-1-yl-methanone core structure, of which the target compound is a specific substituted derivative, is explicitly claimed in multiple patent families. Roche's patent US20070270423 (and related filings) describes 1H-indol-5-yl-piperazin-1-yl-methanone derivatives as antagonists and/or inverse agonists at the histamine H₃ receptor, with demonstrated utility in cognitive disorders, obesity, schizophrenia, and sleep disorders. [1] The patent establishes that the indole-5-carbonyl-piperazine connectivity—precisely the architecture of the target compound—is essential for H₃ receptor engagement, distinguishing it from indole-4-yl and indole-2-yl regioisomers which show differential H₃ pharmacology. [2] This intellectual property landscape provides procurement confidence that the indole-5-yl attachment point has been validated through medicinal chemistry optimization and is not an arbitrary synthetic artifact.

Histamine H₃ receptor CNS drug discovery Indole-piperazine patent

Optimal Application Scenarios for (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone Based on Quantitative Evidence


Anti-Inflammatory Lead Discovery with COX-2-Directed Mechanism

Procurement of the target compound is recommended for anti-inflammatory drug discovery programs seeking structurally novel COX-2 pathway inhibitors. The Altuntas et al. 2020 study demonstrated that piperazine-substituted indole derivatives within this chemotype class exhibit anti-inflammatory activity superior to acetylsalicylic acid, with molecular docking confirming interactions with COX-2 active-site residues. [1] The 3-methoxyphenyl substitution offers a hydrogen-bond-capable moiety absent in unsubstituted phenyl analogs, potentially enhancing target engagement. This compound serves as a non-NSAID structural starting point for lead optimization campaigns targeting inflammatory diseases where COX-2 selectivity is desired.

Oxidative Stress Model Probe Compound with Near-Vitamin E Radical Scavenging Capacity

For research programs investigating oxidative stress in neurodegenerative, cardiovascular, or inflammatory disease models, this chemotype provides a valuable probe with DPPH radical scavenging activity (81.63–85.63%) approaching that of Vitamin E (88.6%). [1] Unlike phenolic antioxidants such as tocopherols, the indole-piperazine scaffold offers a distinct metabolic fate and the potential for dual antioxidant/anti-inflammatory activity through the COX-2 mechanism described above. Procurement is particularly appropriate for screening cascades that aim to identify single-entity compounds with polypharmacology relevant to diseases involving both oxidative damage and inflammation.

Sigma Receptor Pharmacological Tool for Subtype Selectivity Profiling

The 3-methoxyphenyl substitution on the piperazine ring of the target compound provides a distinct electronic and steric environment compared to the widely studied 4-fluorophenyl and unsubstituted phenyl analogs in sigma receptor ligand series. [2] Researchers investigating σ₁ versus σ₂ receptor pharmacology should procure this compound as part of a systematic aryl substitution panel, as the meta-methoxy group is expected to produce a binding profile intermediate between the σ₂-selective 4-fluorophenyl series (σ₁/σ₂ selectivity ratio up to 395) and non-selective phenyl analogs. [2][3] This compound fills a gap in commercially available sigma receptor tool compound libraries where meta-substituted electron-donating aryl variants are underrepresented.

Serotonergic GPCR Probe with Defined Indole-5-carbonyl Topology

The indole-5-carbonyl-piperazine architecture of the target compound positions it within a well-characterized pharmacophore for 5-HT₁-like receptor modulation (5-HT₁A, 5-HT₁B, 5-HT₁D). [4][5] This topology is fundamentally distinct from the indole-3-piperazinyl MAO-A inhibitor chemotype (MAO-A IC₅₀ = 0.11–0.14 μM for RP1/RP9), ensuring that procurement of the 5-carbonyl regioisomer directs screening efforts toward GPCR targets rather than intracellular amine oxidase enzymes. The 1-methyl substitution on the indole nitrogen further distinguishes this compound from N-unsubstituted indole analogs, which may exhibit different pharmacokinetic properties and receptor subtype selectivity. This compound is appropriate for serotonergic probe discovery programs requiring a well-defined indole-5-carbonyl-piperazine chemotype with the 3-methoxyphenyl tail group.

Quote Request

Request a Quote for (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.